4-Ethyl-2-hydrazinylthiazole
Description
Structure
3D Structure
Properties
CAS No. |
700804-00-8 |
|---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(4-ethyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H9N3S/c1-2-4-3-9-5(7-4)8-6/h3H,2,6H2,1H3,(H,7,8) |
InChI Key |
YAYPFXAIPZRGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NN |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Ethyl 2 Hydrazinylthiazole and Its Derivatives
Classical Hantzsch Thiazole (B1198619) Synthesis and Adaptations for 2-Hydrazinylthiazoles
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a prevalent and versatile method for constructing the thiazole ring. nih.govmdpi.com This reaction traditionally involves the cyclization of α-halocarbonyl compounds with a thioamide-containing reactant. nih.gov For the synthesis of 2-hydrazinylthiazoles, this method is adapted by using thiosemicarbazides or thiosemicarbazones as the source of the N-C-S fragment. nih.gov
Multi-step Cyclocondensation Reactions from Thiosemicarbazones and α-Halocarbonyl Precursors
A common and effective strategy for synthesizing 2-hydrazinylthiazole (B183971) derivatives, including the 4-ethyl variant, involves a two-step process. nih.govrsc.org The initial step is the condensation of a ketone or aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. rsc.orgsci-hub.se This is often carried out in ethanol (B145695) with a catalytic amount of acetic acid. sci-hub.se
In the subsequent and defining step, the purified thiosemicarbazone undergoes a cyclocondensation reaction with an appropriate α-halocarbonyl compound. nih.govrsc.org For the synthesis of 4-ethyl-2-hydrazinylthiazole, an α-haloketone such as 1-bromo-2-butanone (B1265390) would be the required precursor. The reaction is typically performed under reflux in a solvent like ethanol. nih.govacs.org This Hantzsch-type cyclization proceeds via a nucleophilic attack of the sulfur atom of the thiosemicarbazone on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the final thiazole ring. nih.gov The general applicability of this method allows for the synthesis of a wide array of 2-hydrazinylthiazole derivatives with diverse substitutions at the 4- and 5-positions of the thiazole ring. farmaciajournal.comnih.gov
For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by refluxing aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone in absolute ethanol for 4–5 hours, achieving yields of 61–80%. nih.govacs.org Similarly, fluorenyl-hydrazonothiazole derivatives have been synthesized from the corresponding thiosemicarbazone and α-halocarbonyl compounds in solvents like THF or 1,4-dioxane. mdpi.com
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the Hantzsch synthesis for 2-hydrazinylthiazoles can be significantly influenced by the reaction conditions and the choice of reagents. While the reaction can proceed without a catalyst, the addition of a base can shorten the reaction time. mdpi.com The selection of the solvent is also crucial, with absolute ethanol being a common choice. nih.govacs.org
The nature of the substituents on both the thiosemicarbazone and the α-halocarbonyl precursor can affect the reaction rate and yield. For example, thiosemicarbazones derived from aldehydes bearing electron-donating groups may exhibit increased nucleophilicity, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups on the α-halocarbonyl compound can enhance its electrophilicity, facilitating the initial nucleophilic attack.
A study on the synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives optimized the reaction conditions by using triethylamine (B128534) (Et3N) as a catalyst. semanticscholar.org This one-pot reaction of carbonyl compounds, thiosemicarbazide, and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone resulted in high yields and short reaction times. semanticscholar.org The progress of the reaction is often monitored by thin-layer chromatography (TLC), and the final product is typically isolated by precipitation upon pouring the reaction mixture into ice water, followed by recrystallization. nih.govrsc.org
Green Chemistry Protocols in the Synthesis of this compound Analogs
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.comsruc.ac.uk These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. sruc.ac.ukresearchgate.net
One-Pot Synthesis Strategies
One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis, offering significant advantages in terms of efficiency and waste reduction by combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.netingentaconnect.com Several one-pot methods have been developed for the synthesis of 2-hydrazinylthiazole derivatives. researchgate.netsci-hub.se These strategies typically involve the in-situ formation of the thiosemicarbazone followed by its immediate cyclization with an α-halocarbonyl compound.
For example, a one-pot synthesis of hydrazinyl thiazoles has been reported using substituted ketones, thiosemicarbazide, and substituted phenacyl bromides. sci-hub.se This approach avoids the need to isolate and purify the thiosemicarbazone intermediate, thereby saving time, solvents, and energy. sci-hub.se Another one-pot method involves the condensation of isatins, thiosemicarbazide, and phenacyl bromides in refluxing water, highlighting the use of an environmentally benign solvent. ingentaconnect.com
Application of Environmentally Benign Solvents and Catalytic Systems (e.g., PEG-400, Sulfamic Acid)
The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. researchgate.net Polyethylene glycol (PEG), particularly PEG-400, has emerged as a popular green solvent for the synthesis of 2-hydrazinylthiazole derivatives due to its low cost, non-flammability, biodegradability, and recyclability. researchgate.netsruc.ac.ukkbhgroup.in PEG can act as both a solvent and a catalyst in some reactions. researchgate.net
Several studies have demonstrated the successful use of PEG-400 in the one-pot synthesis of 2-(2-hydrazinyl)thiazole analogs. researchgate.netkbhgroup.innih.gov For instance, the synthesis of (E)-4-aryl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole derivatives was achieved in good to excellent yields using PEG-400 as the reaction medium at 80 °C. kbhgroup.in Another green approach utilizes sulfamic acid as a catalyst in water for the synthesis of pyrazolylthiazoles. bepls.com
The use of recyclable catalysts is another important aspect of green synthesis. Nafion-H, a solid-supported perfluorinated sulfonic acid resin, has been employed as a recyclable catalyst for the synthesis of 2-aminothiazoles in a PEG-water solvent system, offering high catalytic activity and ease of separation. researchgate.net
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. jetir.orgnih.govrsc.org
The application of microwave irradiation has been successfully applied to the synthesis of 2-hydrazinylthiazole derivatives. sci-hub.sebepls.comjetir.org In one notable example, a rapid and efficient synthesis of hydrazinyl thiazoles was achieved under solvent- and catalyst-free conditions using microwave irradiation (300 W) for just 30-175 seconds. sci-hub.sejetir.org This method involved the one-pot reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides. sci-hub.se Another microwave-assisted synthesis of hydrazinothiazolylcoumarin derivatives was accomplished by heating the reactants in ethanol with a catalytic amount of glacial acetic acid at 100 °C for 10 minutes. nih.gov These examples underscore the potential of microwave technology to provide a more sustainable and efficient route to this important class of heterocyclic compounds.
Data Tables
Table 1: Examples of Synthesized 2-Hydrazinylthiazole Derivatives and their Methodologies
| Compound | Starting Materials | Synthetic Method | Key Features | Reference |
|---|---|---|---|---|
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Aryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone | Hantzsch synthesis, reflux in ethanol | Two-step process, moderate to good yields (61-80%) | nih.gov, acs.org |
| Fluorenyl-hydrazonothiazole derivatives | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, α-halocarbonyl compounds | Hantzsch reaction in THF or 1,4-dioxane | Base catalyst can shorten reaction time | mdpi.com |
| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | Carbonyl compounds, thiosemicarbazide, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | One-pot reaction with Et3N catalyst | High yields, short reaction times | semanticscholar.org |
| (E)-4-Aryl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazoles | Acetophenones, thiosemicarbazide, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | One-pot synthesis in PEG-400 | Green solvent, good to excellent yields | kbhgroup.in |
| Hydrazinyl thiazoles bearing an isatin (B1672199) moiety | Isatins, thiosemicarbazide, phenyl acyl bromides | One-pot three-component condensation in water | Environmentally benign solvent | ingentaconnect.com |
| Hydrazinyl thiazoles | Aryl ketones, thiosemicarbazide, substituted phenacyl bromides | Microwave-assisted, solvent- and catalyst-free | Rapid synthesis (30-175 seconds) | jetir.org, sci-hub.se |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Hydrazinylthiazole |
| Thiosemicarbazide |
| Thiosemicarbazone |
| α-Halocarbonyl compound |
| 1-Bromo-2-butanone |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole |
| 2-Bromo-4-fluoroacetophenone |
| Fluorenyl-hydrazonothiazole |
| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide |
| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole |
| Triethylamine (Et3N) |
| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
| (E)-4-Aryl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole |
| Polyethylene glycol (PEG-400) |
| Sulfamic acid |
| Pyrazolylthiazole |
| Nafion-H |
| 2-Aminothiazole |
| Isatin |
| Phenyl acyl bromide |
| Hydrazinothiazolylcoumarin |
| 3-(Bromoacetyl)coumarin |
| 2-Arylidenehydrazinocarbothioamide |
Alternative Synthetic Routes to this compound Core Structures
Beyond the traditional Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiosemicarbazones, several alternative routes have been explored to construct the this compound core. sci-hub.se These methods often offer advantages in terms of efficiency, milder reaction conditions, and the use of more environmentally benign solvents. sruc.ac.uk
Condensation Reactions Involving the Hydrazinyl Moiety
A prevalent alternative strategy for synthesizing the 2-hydrazinylthiazole core involves the cyclocondensation of thiosemicarbazones with α-halocarbonyl compounds. tandfonline.commdpi.com This method is a variation of the Hantzsch synthesis and is widely employed due to its versatility and the ready availability of starting materials. sci-hub.se
One common approach begins with the condensation of an appropriate aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. mdpi.comrsc.org This intermediate is then cyclized with an α-haloketone, such as ethyl bromopyruvate or 2-bromo-4'-fluoroacetophenone, to yield the desired 2-hydrazinylthiazole derivative. rsc.orgacs.org For instance, a series of hydrazinylthiazole carboxylates were prepared through the cyclocondensation of thiosemicarbazones with ethyl 2-chloroacetoacetate. tandfonline.comnih.gov
The reaction conditions for these condensations can be varied to optimize yields. While some procedures utilize refluxing in ethanol for several hours, others have explored more sustainable approaches. sci-hub.sersc.org For example, one-pot, three-component reactions have been developed using catalysts like graphene oxide in ethanol at room temperature or under ultrasound irradiation in water, offering high yields and shorter reaction times. sci-hub.seresearchgate.net
The following table provides examples of condensation reactions used to synthesize 2-hydrazinylthiazole derivatives:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |
| Thiosemicarbazones | Ethyl 2-chloroacetoacetate | Not specified | Hydrazinylthiazole carboxylates | Not specified | tandfonline.com |
| Aromatic aldehydes, thiosemicarbazide, α-halocarbonyl derivatives | Not specified | Hantzsch protocol | Arylidene-hydrazinyl-thiazole derivatives | Good | mdpi.com |
| Aldehydes, thiosemicarbazide, phenacyl bromides | Graphene oxide/Ethanol | 2,4-disubstituted hydrazinyl thiazoles | Not specified | researchgate.net | |
| Thiosemicarbazones | Ethyl bromopyruvate | Absolute ethanol (reflux) | Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | 73-90% | rsc.org |
| Thiosemicarbazones | 2-bromo-4-fluoroacetophenone | Ethanol (reflux) | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | acs.org |
Derivatization of Existing Thiazole Scaffolds to Incorporate Hydrazinyl Groups
Another strategic approach involves the derivatization of a pre-existing thiazole ring to introduce the hydrazinyl moiety. This method is particularly useful when the desired thiazole core is more readily accessible than the corresponding thiosemicarbazone.
A key intermediate for this strategy is a 2-halothiazole, such as 2-bromothiazole-4-carboxylic acid. The bromine atom at the 2-position can be displaced by hydrazine (B178648) in a nucleophilic substitution reaction. For example, tert-butyl 2-hydrazinylthiazole-4-carboxylate was synthesized by first esterifying 2-bromothiazole-4-carboxylic acid to form the t-butyl ester, followed by displacement of the bromide with hydrazine at reflux, achieving an 82% yield. nih.gov
This method allows for the late-stage introduction of the hydrazinyl group, which can be advantageous in multi-step syntheses. It provides a convergent route to the target molecule, where the thiazole core and the hydrazine-containing fragment are synthesized separately and then coupled.
Further derivatization can be carried out on the newly introduced hydrazinyl group. For instance, the hydrazinylthiazole can be reacted with aldehydes or ketones to form hydrazones, expanding the diversity of the synthesized compounds. researchgate.net Acetylation of the hydrazinyl group is also a possible modification. researchgate.net
Yield Optimization and Purity Enhancement in Synthetic Procedures
Optimizing reaction yields and ensuring the high purity of the final products are critical aspects of synthesizing this compound and its derivatives. nih.govrsc.org Researchers have employed various strategies, from modifying reaction conditions to utilizing modern purification techniques.
Microwave-assisted synthesis has emerged as a sustainable and efficient method, often leading to shorter reaction times and higher yields compared to conventional heating. sruc.ac.uk For example, 2-amino thiazole derivatives have been synthesized with maximum product yield in less time using microwave irradiation. sruc.ac.uk
Purification of the synthesized compounds is crucial for their characterization and subsequent biological evaluation. Recrystallization from appropriate solvents like ethanol is a common method for purifying solid products. mdpi.com Column chromatography is also widely used to separate the desired product from byproducts and unreacted starting materials. The purity of the compounds is typically ascertained by thin-layer chromatography (TLC) and confirmed by spectroscopic techniques such as NMR and mass spectrometry. mdpi.comrsc.org High-performance liquid chromatography (HPLC) can be employed for a more rigorous purity assessment.
The following table summarizes various approaches to yield optimization and purity enhancement:
| Strategy | Details | Outcome | Reference |
| Catalyst Usage | Use of copper oxide nanoparticles in a one-pot multicomponent reaction. | High product yield, less reaction time. | sruc.ac.uk |
| Green Solvents | PEG-400 used as an environmentally friendly solvent. | Recyclable, non-inflammable, and readily available. | sruc.ac.uk |
| Microwave-Assisted Synthesis | Synthesis of 2-amino thiazole derivatives. | Less time for synthesis with maximum product yield. | sruc.ac.uk |
| Purification Technique | Recrystallization from ethanol. | Pure crystalline product. | mdpi.com |
| Purity Assessment | Thin-Layer Chromatography (TLC). | Ascertained a single spot, indicating purity. | rsc.org |
| Catalyst Recycling | TPP catalyst recovered via aqueous extraction. | 85% recovery and reuse without significant loss in activity. | |
| Reaction Optimization | Use of tosic acid instead of acetic acid as a catalyst. | Exclusively formed the desired 5-hydroxypyrazole derivative, avoiding a major byproduct. | nih.gov |
Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2 Hydrazinylthiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Ethyl-2-hydrazinylthiazole, providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H-NMR spectrum of this compound provides distinct signals for each type of proton, allowing for a complete assignment of the proton environment. The ethyl group at the C4 position characteristically presents as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. rsc.org The thiazole (B1198619) ring proton at the C5 position typically appears as a singlet. semanticscholar.org
The protons of the hydrazinyl (-NH-NH₂) moiety exhibit signals that can vary in chemical shift and appearance. The N-NH proton often appears as a downfield singlet, with its chemical shift being sensitive to solvent and concentration. mdpi.com In some solvents like DMSO-d₆, this proton is readily observable, while in others, it may undergo deuterium (B1214612) exchange, leading to signal broadening or disappearance. mdpi.com The terminal -NH₂ protons also give rise to a distinct signal, which can be a broad singlet.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Note: Data is inferred from structurally similar hydrazinyl-thiazole derivatives. semanticscholar.orgmdpi.comoregonstate.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~1.1-1.3 | Triplet | ~7.5 |
| -CH₂ (Ethyl) | ~2.5-2.8 | Quartet | ~7.5 |
| Thiazole C5-H | ~6.2-6.7 | Singlet | N/A |
| -NH- (Hydrazinyl) | ~8.0-12.0 | Broad Singlet | N/A |
| -NH₂ (Hydrazinyl) | Variable, often broad | Broad Singlet | N/A |
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The thiazole ring carbons (C2, C4, and C5) resonate in the aromatic region of the spectrum. Based on data from related derivatives, the C2 carbon, being attached to two nitrogen atoms, is the most deshielded and appears significantly downfield. semanticscholar.org The C4 carbon, substituted with the ethyl group, and the C5 carbon appear at higher fields compared to C2. semanticscholar.orgresearchgate.net The carbons of the ethyl group appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Note: Data is inferred from structurally similar hydrazinyl-thiazole derivatives. semanticscholar.orgmdpi.comrsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~12-15 |
| -CH₂ (Ethyl) | ~20-25 |
| Thiazole C5 | ~101-105 |
| Thiazole C4 | ~148-155 |
| Thiazole C2 | ~168-171 |
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity and spatial relationships within the molecule. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -CH₂ and -CH₃ protons of the ethyl group, showing a clear cross-peak between their respective signals. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. An HSQC experiment on this compound would show correlations between the C5-H proton and the C5 carbon, the -CH₂ protons and their carbon, and the -CH₃ protons and their carbon, thus confirming their assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the ethyl group at the C4 position by showing correlations from the -CH₂ protons to C4 and C5 of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For derivatives of this compound, NOESY can be used to determine the stereochemistry around double bonds, for instance, in arylidene-hydrazinyl derivatives. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. figshare.combellevuecollege.edu The spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=N, and C=C bonds.
The hydrazinyl group (-NH-NH₂) gives rise to distinct stretching vibrations in the 3200-3400 cm⁻¹ region. vulcanchem.com The C-H bonds of the ethyl group and the thiazole ring will show stretching vibrations typically just below and above 3000 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds within the thiazole ring and the hydrazone linkage appear in the 1500-1650 cm⁻¹ region. orientjchem.orgrsc.org
Table 3: Predicted IR Absorption Frequencies for this compound Note: Data is inferred from structurally similar hydrazinyl-thiazole derivatives. vulcanchem.comorientjchem.orgrsc.orgresearchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretching | Hydrazinyl (-NH, -NH₂) | 3200 - 3400 |
| C-H stretching (aliphatic) | Ethyl (-CH₃, -CH₂) | 2850 - 2960 |
| C=N stretching | Thiazole ring, Imine | 1600 - 1650 |
| C=C stretching | Thiazole ring | 1500 - 1600 |
| N-H bending | Hydrazinyl (-NH₂) | 1550 - 1620 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. figshare.comnih.gov For this compound (C₅H₉N₃S), the molecular weight is 143.21 g/mol .
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous confirmation of the molecular formula. semanticscholar.orgrsc.org
The Electron Impact (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern provides structural clues. tutorchase.comlibretexts.org Common fragmentation pathways for hydrazinyl-thiazole derivatives include the cleavage of the substituents from the thiazole ring. mdpi.com For this compound, characteristic fragments would likely result from:
Loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 114.
Cleavage of the hydrazinyl group.
Fragmentation of the thiazole ring itself.
Table 4: Predicted Mass Spectrometry Data for this compound Note: Data is inferred from the molecular structure and general fragmentation patterns of related compounds. mdpi.comtutorchase.com
| Ion | Formula | Predicted m/z | Identity |
| [M]⁺ | [C₅H₉N₃S]⁺ | 143 | Molecular Ion |
| [M-C₂H₅]⁺ | [C₃H₄N₃S]⁺ | 114 | Loss of ethyl radical |
| [C₃H₃N₂S]⁺ | [C₃H₃N₂S]⁺ | 99 | Fragment from thiazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. nih.gov Thiazole derivatives are known to exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* electronic transitions. ekb.egdoi.orgtandfonline.com The π electrons of the thiazole ring and the non-bonding (n) electrons on the nitrogen and sulfur atoms are responsible for these absorptions. ekb.eg
For this compound, one would expect to observe absorption bands associated with the conjugated system of the thiazole ring and the hydrazinyl moiety. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. rsc.orgekb.eg In polar solvents, shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts) can occur due to differential stabilization of the ground and excited states, providing information about the nature of the electronic transitions. rsc.orgekb.eg Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental results by predicting electronic transitions and absorption spectra. tandfonline.comscielo.org.za
Table 5: Predicted UV-Vis Absorption Data for this compound Note: Data is inferred from general knowledge of thiazole derivatives. rsc.orgekb.egscielo.org.za
| Electronic Transition | Chromophore | Predicted Absorption Range (nm) |
| π → π | Thiazole ring, C=N | ~250 - 320 |
| n → π | N, S heteroatoms, Hydrazinyl | ~320 - 400 |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for an unambiguous elucidation of the molecular structure, conformation, and the various non-covalent interactions that govern the solid-state architecture of this compound.
Analysis of Molecular Geometry and Bond Parameters
A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the local geometry around the thiazole ring, the ethyl substituent, and the hydrazinyl group.
Key parameters that would be determined include:
Thiazole Ring Geometry: The planarity of the five-membered ring and the precise bond lengths of C-S, C-N, C=N, and C-C bonds. These values provide insight into the degree of aromaticity and electron delocalization within the ring.
Ethyl Group Conformation: The orientation of the ethyl group at the C4 position relative to the plane of the thiazole ring.
Hydrazinyl Group Geometry: The N-N bond length and the conformation around this bond, which would reveal the spatial orientation of the terminal amino group.
A representative (though hypothetical) data table for such findings would be structured as follows:
Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| S1 | C2 | Data not available |
| S1 | C5 | Data not available |
| N1 | C2 | Data not available |
| N1 | N2 | Data not available |
| N3 | C2 | Data not available |
| N3 | C4 | Data not available |
| C4 | C5 | Data not available |
| C4 | C6 | Data not available |
Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C2 | S1 | C5 | Data not available |
| C2 | N3 | C4 | Data not available |
| N3 | C4 | C5 | Data not available |
| S1 | C5 | C4 | Data not available |
| S1 | C2 | N3 | Data not available |
Investigation of Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure would also reveal how molecules of this compound pack in the solid state. This is governed by a network of intermolecular interactions. The hydrazinyl group is a potent hydrogen bond donor (-NH and -NH2) and acceptor, suggesting that hydrogen bonding would be a dominant feature in the crystal packing.
Potential interactions that would be investigated include:
Hydrogen Bonding: Identification of classical N-H···N or N-H···S hydrogen bonds, which could lead to the formation of common structural motifs like dimers, chains, or sheets.
π-π Stacking: Potential interactions between the thiazole rings of adjacent molecules.
A data table summarizing these interactions would typically look like this:
Hypothetical Intermolecular Hydrogen Bonds
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) |
Without experimental data from a single-crystal X-ray diffraction study of this compound, the detailed and accurate completion of this article section is not possible.
Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Hydrazinylthiazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Ethyl-2-hydrazinylthiazole, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a flexible molecule like this compound, which has rotatable bonds in the ethyl and hydrazinyl groups, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify the different stable conformers and determine their relative energies to identify the global minimum energy structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Global Reactivity Descriptors)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
A data table for these properties would be generated from the calculated HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green regions represent neutral electrostatic potential. An MEP map for this compound would identify the reactive sites for electrophilic and nucleophilic reactions.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It allows for the calculation of the energies of electronic transitions and their corresponding oscillator strengths. This information can be used to simulate the UV-Vis absorption spectrum of the molecule. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π → π* or n → π*). The simulated spectrum could then be compared with experimental data if available.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational methods can be used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). DFT calculations can be employed to compute these properties. For this compound, a large first hyperpolarizability value would suggest that it has the potential to be a good NLO material. These calculations are often compared to a standard NLO material like urea (B33335) to assess the relative NLO activity.
No Specific Research Found for "this compound"
Following a comprehensive review of available scientific literature, no specific computational chemistry or theoretical investigation studies focusing solely on the compound "this compound" could be identified. The requested analysis, including in silico ADME prediction, pharmacological profiling, and detailed molecular docking studies, appears to be absent for this specific molecule.
While the broader class of 2-hydrazinylthiazole (B183971) derivatives is the subject of extensive research, these studies focus on analogues with different substitution patterns. This existing body of work investigates compounds where the hydrazinyl group is typically derivatized into a hydrazone, and the 4-position of the thiazole (B1198619) ring bears substituents other than an ethyl group, such as aryl, adamantyl, or carboxylate moieties. tandfonline.comresearchgate.netnih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgnih.govnih.govsemanticscholar.orgsemanticscholar.orgnih.gov
Consequently, it is not possible to provide scientifically accurate data for the specific subsections requested—ADME prediction, molecular docking, protein target identification, and interaction profiles—for this compound itself. To do so would require extrapolating from structurally different molecules, which would not adhere to the required scientific accuracy for the specified compound.
Therefore, the detailed article focusing on the computational and theoretical investigations of this compound cannot be generated as per the provided outline due to the lack of specific source data in the scientific domain.
Chemical Reactivity and Derivatization Strategies for 4 Ethyl 2 Hydrazinylthiazole
Functional Group Transformations of the Hydrazinyl Moiety
The hydrazinyl group at the C2 position of the thiazole (B1198619) ring is a versatile functional group that readily participates in condensation and cyclization reactions.
The most common derivatization of 2-hydrazinylthiazoles involves the condensation of the hydrazinyl group with various aldehydes and ketones to form the corresponding hydrazones or Schiff bases. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. The resulting arylidene-hydrazinyl-thiazole derivatives are a significant class of compounds with diverse biological applications.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. This transformation is a cornerstone in the synthesis of a wide array of thiazole-based compounds. For instance, various studies have demonstrated the synthesis of 2-(2-arylidenehydrazinyl)-4-(substituted)thiazoles by reacting the corresponding 2-hydrazinylthiazole (B183971) with different aromatic aldehydes. nih.govnih.gov
While specific examples for 4-Ethyl-2-hydrazinylthiazole are not extensively documented in the reviewed literature, the reactivity is expected to be analogous to other 4-substituted-2-hydrazinylthiazoles. The following table illustrates the types of hydrazone derivatives synthesized from a closely related analog, 4-methyl-2-hydrazinylthiazole.
| Aldehyde Reactant | Resulting Hydrazone Derivative | Reference |
| Benzaldehyde | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | nih.gov |
| 4-Methoxybenzaldehyde | 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-methylthiazole | nih.gov |
| 4-Chlorobenzaldehyde | 2-[2-(4-chlorobenzylidene) hydrazinyl]-4-methylthiazole | nih.gov |
These reactions typically proceed with good yields and the resulting hydrazones can be readily purified by recrystallization. nih.gov The formation of the hydrazone linkage (-N=CH-) can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. nih.gov
The hydrazone derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems. The newly formed imine bond and the adjacent N-H group in the hydrazone moiety provide reactive centers for cyclization reactions. For example, treatment of thiosemicarbazone derivatives (which are precursors to hydrazinylthiazoles) with chloroacetyl chloride followed by cyclization can lead to the formation of thiazole-4[5H]-one derivatives. mdpi.com
Furthermore, the hydrazinyl moiety itself can undergo cyclization with appropriate bifunctional reagents to form fused five- or six-membered rings, such as triazolothiazoles or pyridazinothiazoles. While specific examples starting from this compound are scarce, the general reactivity pattern of 2-hydrazinylthiazoles suggests that such transformations are feasible. These cyclization reactions significantly expand the chemical diversity of derivatives obtainable from the parent compound.
Reactions at the Thiazole Ring
The thiazole ring in this compound is an aromatic system, and its reactivity is influenced by the electron-donating nature of the hydrazinyl group and the ethyl group.
Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group. Given the structure of this compound, such reactions are not expected to be a primary mode of reactivity without prior modification of the ring.
The thiazole ring is generally stable to oxidation, but strong oxidizing agents can lead to ring cleavage. The hydrazinyl group, on the other hand, is more susceptible to oxidation. Mild oxidation could potentially lead to the formation of a diazenylthiazole derivative, although this reactivity has not been specifically reported for this compound.
Reduction of the thiazole ring is also challenging due to its aromaticity. Catalytic hydrogenation under harsh conditions might lead to the reduction of the ring, but this is not a commonly employed synthetic strategy. The hydrazinyl moiety can be cleaved under certain reductive conditions, but this would result in the loss of a key functional group for further derivatization.
Synthesis of Novel Derivatives with Modified Substituents
The synthesis of novel derivatives of this compound can be achieved by modifying the substituents on the thiazole ring or the hydrazinyl moiety. A common approach is the Hantzsch thiazole synthesis, where a thiosemicarbazone is reacted with an α-haloketone. nih.govacs.org To obtain this compound, the corresponding thiosemicarbazide (B42300) would be reacted with 1-bromo-2-butanone (B1265390).
Further derivatization can be achieved by introducing or modifying substituents at the C5 position of the thiazole ring. For example, some studies have reported the synthesis of ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates, where an ester group is present at the C4 position. nih.gov While not the ethyl-substituted analog, this demonstrates the feasibility of having various functional groups on the thiazole ring.
Alkylation of the hydrazinyl moiety is another strategy to create novel derivatives. For instance, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates have been synthesized through the alkylation of the corresponding hydrazone. researchgate.net This modification can influence the electronic and steric properties of the molecule, potentially leading to new biological activities.
The following table provides examples of synthesized hydrazinylthiazole derivatives with various substituents, illustrating the chemical diversity that can be achieved.
| 4-Position Substituent | 5-Position Substituent | Hydrazone Moiety | Reference |
| 4-fluorophenyl | H | 2-(4-(trifluoromethyl)benzylidene)hydrazinyl | nih.gov |
| methyl | H | 2-benzyliden-hydrazinyl | nih.gov |
| H | ethyl carboxylate | 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl | nih.gov |
| adamantanyl | H | 2-(arylidene)hydrazinyl | researchgate.net |
These examples, while not specific to this compound, highlight the broad scope of synthetic modifications possible on the hydrazinylthiazole scaffold.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
The therapeutic potential of a lead compound is rarely optimized in its initial form. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a molecule relates to its biological activity. Through the strategic synthesis of analogs, researchers can identify the key molecular features, or pharmacophores, responsible for a compound's efficacy and selectivity. This section will delve into the derivatization strategies and SAR findings for the this compound scaffold, focusing on modifications that have been explored to modulate its biological activities, including anticancer, antimicrobial, and antioxidant effects.
Anticancer Activity
The 2-hydrazinylthiazole core has been a fertile ground for the development of novel anticancer agents. SAR studies have revealed that modifications at several key positions can dramatically influence cytotoxicity and the mechanism of action.
One area of focus has been the derivatization of the hydrazinyl moiety. The synthesis of a series of 2-(2-arylidenehydrazinyl)thiazole derivatives has shown that the nature of the aryl group is critical for activity. For instance, in a study of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, the introduction of a methoxy (B1213986) group at the 3-position of the 4-hydroxybenzylidene ring (Compound 4c ) resulted in the most potent derivative against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com This was a significant improvement compared to the unsubstituted analog (Compound 4a , R=H) and the bromo-substituted analog (Compound 4b , R=Br). mdpi.com
Furthermore, the acetoxy derivative (Compound 5 ) of the 4-hydroxybenzylidene analog showed moderate activity, indicating that a free hydroxyl group is not essential but that modifications at this position can be tolerated. mdpi.com These findings suggest that both electronic and steric factors of the substituent on the benzylidene ring play a crucial role in the anticancer potency.
| Compound | R Group | IC50 (µM) in MCF-7 | IC50 (µM) in HepG2 |
|---|---|---|---|
| 4a | H | Not specified | Not specified |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | OCH3 | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | - | 28.0 ± 1.69 | 26.8 ± 1.62 |
Data sourced from MDPI mdpi.com
In another study focusing on 4-substituted methoxybenzoyl-aryl-thiazoles, it was found that a 3,4,5-trimethoxyphenyl group was essential for potent antitumor activity. acs.org This highlights the importance of the substitution pattern on the aromatic rings attached to the core structure.
Antimicrobial Activity
The 2-hydrazinylthiazole scaffold has also been explored for its antimicrobial properties. A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. nih.gov The antioxidant studies revealed that ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate were promising antioxidant agents. nih.govscienceopen.com
In the context of antibacterial activity, a series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and showed encouraging activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net
Enzyme Inhibition
Derivatives of 2-hydrazinylthiazole have also been investigated as enzyme inhibitors. For instance, a series of fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated for their α-amylase inhibition potential. nih.gov The analog 3h , which features a hydroxyl group on the arylidene ring, was identified as a highly potent candidate against α-amylase, with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). nih.gov This suggests that specific substitutions on the arylidene moiety can lead to potent and selective enzyme inhibitors.
| Compound | Substituent on Arylidene Ring | α-Amylase Inhibition IC50 (µM) |
|---|---|---|
| 3h | -OH | 5.14 ± 0.03 |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
Data sourced from PMC nih.gov
In Vitro Biological Activity Spectrum of 4 Ethyl 2 Hydrazinylthiazole and Its Analogs: Mechanistic Research
Antimicrobial Activity Research
The proliferation of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazole-containing compounds, particularly 2-hydrazinylthiazole (B183971) derivatives, have been investigated for their potential to address this challenge. nih.govmdpi.com
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research has demonstrated that 2-hydrazinylthiazole derivatives exhibit significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. tandfonline.comjchemrev.com Studies have shown that certain analogs of 4-Ethyl-2-hydrazinylthiazole are effective against pathogenic strains such as Staphylococcus aureus, a common Gram-positive bacterium, and Escherichia coli, a well-known Gram-negative bacterium.
The antibacterial potency of these compounds is often attributed to their specific structural features. For instance, the introduction of different substituents on the hydrazinyl and thiazole (B1198619) moieties can modulate their activity. Some derivatives have shown promising minimum inhibitory concentration (MIC) values, indicating their potential for further development as antibacterial agents. jchemrev.com
| Compound/Analog | Gram-Positive Strain | MIC (μg/mL) | Gram-Negative Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|---|
| (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazole derivative | Staphylococcus aureus | 0.05 - 0.4 | Various | Significant Activity | jchemrev.com |
| Hydrazinyl-thiazole derivative | Staphylococcus aureus | Significant Activity | Pseudomonas aeruginosa | Significant Activity | tandfonline.com |
| Fluorenyl-hydrazonothiazole derivative | Staphylococcus aureus | >256 | Escherichia coli | >256 | mdpi.com |
Antifungal Potential against Pathogenic Fungi
In addition to their antibacterial properties, this compound and its analogs have demonstrated notable antifungal activity against various pathogenic fungi. mdpi.comnih.govacs.org Several studies have highlighted their efficacy against Candida albicans, a prevalent opportunistic fungal pathogen. nih.govacs.org
The antifungal action of some of these compounds has been shown to be comparable or even superior to existing antifungal drugs. acs.org The mechanism of action is thought to involve the disruption of fungal cell integrity. One study on a similar (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) compound revealed that its antifungal activity is dependent on the induction of reactive oxygen species (ROS) accumulation, leading to oxidative damage within the fungal cell. nih.govacs.org
| Compound/Analog | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | as low as 0.0625 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans ATCC 10231 | 3.9 - 7.81 | mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | Candida albicans ATCC 10231 | 0.015 - 3.91 | acs.org |
Investigation of Resistance Mechanisms and Novel Target Identification
While specific studies on the resistance mechanisms to this compound are limited, research into the broader class of thiazole derivatives provides insights into their potential modes of action and targets. Thiazole-based antimicrobials are known to interfere with various essential cellular processes in bacteria and fungi. nih.govplos.org
One of the key bacterial targets for thiazole derivatives is the type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The development of thiazole compounds that can effectively inhibit these enzymes presents a promising strategy to combat bacterial resistance.
In fungi, a potential target for thiazole derivatives is the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Furthermore, the induction of oxidative stress, as seen in some hydrazinylthiazole analogs, represents another promising mechanism that could be less prone to the development of resistance. nih.govacs.org The identification and validation of these and other novel targets are critical for the development of the next generation of thiazole-based antimicrobial agents.
Antioxidant and Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, the development of effective antioxidants is of significant interest. Several studies have explored the antioxidant and radical scavenging properties of this compound and its analogs.
DPPH and Nitric Oxide Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of chemical compounds. Several 2-hydrazinylthiazole derivatives have demonstrated significant DPPH radical scavenging activity. plos.org This activity is often attributed to the ability of the hydrazinyl moiety to donate a hydrogen atom, thereby neutralizing the free radical.
Similarly, these compounds have been evaluated for their ability to scavenge nitric oxide (NO) radicals. Nitric oxide is a signaling molecule that can be detrimental at high concentrations, contributing to oxidative and nitrosative stress. The capacity of 2-hydrazinylthiazole analogs to scavenge NO radicals further underscores their antioxidant potential.
| Compound/Analog | Assay | Activity | Reference |
|---|---|---|---|
| Catechol hydrazinyl-thiazole (CHT) | DPPH Radical Scavenging | IC50 4.94-fold lower than ascorbic acid | plos.org |
| (E)-2-(2-allylidenehydrazinyl)thiazole derivative | Nitric Oxide Radical Scavenging | 81.0% at 1000 µg/mL | |
| 2-(2-hydrazinyl) thiazole derivatives | DPPH Radical Scavenging | All tested compounds showed potential activity | |
| 2-(2-hydrazinyl) thiazole derivatives | Nitric Oxide Radical Scavenging | All tested compounds showed potential activity |
Hydrogen Peroxide and Superoxide (B77818) Radical Scavenging Activity
Beyond DPPH and NO, the scavenging activity of 2-hydrazinylthiazole derivatives against other reactive oxygen species has also been investigated. Studies have shown that certain analogs exhibit good hydrogen peroxide (H₂O₂) scavenging activity. Hydrogen peroxide is a precursor to more reactive oxygen species, and its removal is an important antioxidant defense mechanism.
Furthermore, some 2-hydrazinylthiazole derivatives have demonstrated excellent superoxide radical (O₂⁻) scavenging activity. The superoxide radical is a primary ROS, and its dismutation is a critical step in mitigating oxidative damage. The ability of these compounds to scavenge both hydrogen peroxide and superoxide radicals highlights their multifaceted antioxidant capabilities.
| Compound/Analog | Assay | Activity | Reference |
|---|---|---|---|
| 2-(2-hydrazinyl) thiazole derivative 4b, 4d, 4e | Hydrogen Peroxide Scavenging | Good activity | |
| 2-(2-hydrazinyl) thiazole derivative 4b, 4e, 4f, 4g | Superoxide Radical Scavenging | Excellent activity |
Antiproliferative Activity against Carcinoma Cell Lines (In Vitro Studies)
Hydrazinylthiazole derivatives have demonstrated notable antiproliferative activities across various cancer cell lines. The versatility of the thiazole scaffold allows for structural modifications that can enhance cytotoxicity and selectivity against malignant cells.
Cell Line Specific Cytotoxicity Assessment
The cytotoxic effects of this compound analogs have been evaluated against a panel of human carcinoma cell lines. Research indicates that the antiproliferative efficacy is highly dependent on the specific cell line and the structural features of the thiazole derivative.
For instance, a series of arylidene-hydrazinyl-thiazole derivatives showed significant inhibition of cell proliferation in both MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cell lines. nih.gov One of the most active compounds, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, exhibited an IC50 value of 3.92 µg/mL against MDA-MB-231 cells and 11.4 µg/mL against HeLa cells. nih.gov Another analog, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, also displayed potent cytotoxicity against the HeLa cell line with an IC50 value of 11.1 µg/mL. nih.gov
Further studies have explored the activity of these compounds against other cancer cell lines. For example, certain thiazole derivatives have been tested against HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and K-562 (chronic myelogenous leukemia) cells. nih.govekb.eg One study found that specific 2-(2-hydrazinyl) thiazole derivatives demonstrated significant anticancer activity against the K-562 cell line. nih.gov Similarly, novel derivatives have shown potent antiproliferative effects against liver cancer cell lines Huh-7 and HepG-2. nih.gov Another investigation revealed that a synthesized thiazole derivative was the most active against MCF-7 (breast cancer) and HepG2 cells, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com
Table 1: Cytotoxicity (IC50) of Selected Hydrazinylthiazole Analogs in Various Carcinoma Cell Lines
| Compound Analog | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL | nih.gov |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 µg/mL | nih.gov |
| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 µg/mL | nih.gov |
| Thiazole Derivative CP1 | HCT-116 | 4.7 µg/mL | ekb.eg |
| Thiazole Derivative CP1 | HepG-2 | 11 µg/mL | ekb.eg |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG-2 | 7.26 ± 0.44 µM | mdpi.com |
| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) derivative (Compound 5d) | Huh-7 | Potent Activity Reported | nih.govrsc.org |
| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivative (Compound 5g) | Huh-7 | Potent Activity Reported | nih.govrsc.org |
| 2-(2-hydrazinyl) thiazole derivatives (Compound 4c) | K-562 | Significant Activity Reported | nih.gov |
| 2-(2-hydrazinyl) thiazole derivatives (Compound 4d) | K-562 | Significant Activity Reported | nih.gov |
Mechanisms of Action at the Cellular Level
The antiproliferative effects of hydrazinylthiazole analogs are mediated through several cellular mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.
Cell Cycle Arrest: Studies have shown that certain thiazole derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. For instance, novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives were found to induce significant cellular cycle arrest at the G1 phase in both Huh-7 and HepG-2 liver cancer cells. nih.gov Another study on a different thiazole derivative demonstrated its ability to induce cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase. mdpi.com
Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Several hydrazinylthiazole analogs have been shown to be potent inducers of apoptosis. Research has demonstrated that specific derivatives can enhance cellular late apoptosis and reduce cell viability in liver cancer cell lines. nih.gov These compounds were also found to increase the populations of late apoptotic and necrotic cells. nih.gov In MCF-7 breast cancer cells, a thiazole derivative was shown to increase the percentage of both early and late apoptosis significantly compared to untreated control cells. mdpi.com
Autophagy: Autophagy is a cellular process involving the degradation of cellular components. While its role in cancer is complex, modulation of autophagy can be a therapeutic strategy. Some hydrazinylthiazole derivatives have been found to influence this pathway. For example, compounds that showed potent apoptosis induction also displayed significant potential for inducing autophagy in the studied cancer cell lines. nih.gov Another thiazole derivative, CPTH6, was shown to impair the degradation pathway of autophagosomes, leading to a blockage of autophagic cargo degradation. nih.gov This suggests that the compound reduces autophagosome turnover rather than enhancing their formation. nih.gov
DNA Interaction Studies
The interaction with DNA represents another potential mechanism for the anticancer activity of hydrazinylthiazole compounds. These interactions can range from groove binding to DNA cleavage, ultimately disrupting DNA replication and transcription in cancer cells.
Plasmid DNA Cleavage: Electrophoresis experiments have been conducted to assess the ability of these compounds to induce DNA damage. In one study, a series of arylidene-hydrazinyl-thiazole derivatives were investigated for their ability to cleave plasmid DNA (pTZ57R). The results indicated that these particular thiazoles did not cause cleavage of the plasmid DNA, suggesting that their cytotoxic mechanism may not involve direct DNA scission. nih.gov However, other studies on related thiazole-containing structures, such as 4-thiazolidinones-benzothiazole conjugates, have shown that they can induce DNA cleavage, with the mechanistic pattern suggesting a hydrolytic pathway. researchgate.net
DNA Polymerization Inhibition: While direct studies on this compound are limited, the broader class of thiazole derivatives has been investigated for the inhibition of enzymes involved in DNA synthesis. For example, some novel 2,4-disubstituted thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cell division, rather than direct DNA polymerization. researchgate.net The inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of precursors for DNA, RNA, and proteins, has also been identified as a mechanism for some arylidene-hydrazinyl-1,3-thiazole scaffolds. nih.gov This inhibition disrupts DNA synthesis and leads to the death of proliferating cancer cells. nih.gov
Enzyme Inhibition Studies
Beyond their antiproliferative effects, this compound and its analogs are known to inhibit various enzymes, indicating their potential in treating a range of diseases, including diabetes and viral infections.
Inhibition of Diabetes-Related Enzymes
Several key enzymes are targeted in the management of diabetes mellitus. Hydrazinylthiazole derivatives have shown promise as inhibitors of these enzymes.
α-amylase and α-glycosidase: These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. Hydrazine clubbed thiazole derivatives have demonstrated inhibitory activity against both α-amylase and α-glycosidase. nih.gov One study reported hydrazinyl thiazole linked indenoquinoxaline hybrids as excellent inhibitors of both enzymes, with IC50 values of 0.62 ± 0.04 μM for α-amylase and 1.44 ± 0.08 μM for α-glucosidase. nih.gov Another series of fluorophenyl-based thiazoles also showed potent α-amylase inhibition, with the most active compound having an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). nih.govacs.org
Aldose Reductase: This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of aldose reductase is therefore a significant therapeutic target. Hydrazine clubbed thiazole derivatives have shown potent inhibitory activity against aldose reductase, with Ki values in the nanomolar range (5.47 ± 0.53 to 23.89 ± 1.46 nM). nih.gov These derivatives were found to be more effective than the reference compound epalrestat. nih.gov
Table 2: Inhibition of Diabetes-Related Enzymes by Hydrazinylthiazole Analogs
| Enzyme | Compound Analog | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| α-Amylase | Hydrazinyl thiazole linked indenoquinoxaline hybrid | IC50: 0.62 ± 0.04 μM | nih.gov |
| α-Glucosidase | Hydrazinyl thiazole linked indenoquinoxaline hybrid | IC50: 1.44 ± 0.08 μM | nih.gov |
| α-Amylase | 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | IC50: 5.14 ± 0.03 μM | nih.govacs.org |
| α-Amylase | Thiazole-appended hydrazone (Compound 5b) | IC50: 0.23 ± 0.003 μM | nih.gov |
| Aldose Reductase | Hydrazine clubbed thiazole derivative | Ki: 5.47 ± 0.53 nM | nih.gov |
| Aldose Reductase | Indolyl substituted thiazoline (B8809763) derivative (Compound 8e) | IC50: 1.52 ± 0.78 μM | nih.gov |
Inhibition of Viral Proteins
The emergence of viral diseases has spurred research into new antiviral agents. Thiazole derivatives have been investigated for their ability to inhibit key viral proteins.
SARS-CoV-2 Mpro protein: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for the viral replication cycle, making it a prime target for antiviral drugs. nih.gov Molecular docking studies have predicted that certain ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates could be effective therapeutic targets for the Mpro protein of SARS-CoV-2. nih.gov Further research on N-(substituted-thiazol-2-yl)cinnamamide analogs, which share structural features with repurposed drugs, identified compounds with significant inhibitory activity against SARS-CoV-2 Mpro, with IC50 values as low as 14.7 µM. nih.gov These findings highlight the potential of the thiazole scaffold in the development of novel antiviral therapies.
Inhibition of Kinases (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in modern cancer therapy. semanticscholar.org Various analogs of 2-hydrazinylthiazole have been synthesized and evaluated as potent VEGFR-2 inhibitors.
Research has shown that derivatives incorporating a 4-chlorophenylthiazole ring can inhibit the kinase activity of VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) value of 51.09 nM, a potency comparable to the standard drug sorafenib (B1663141) (IC₅₀ of 51.41 nM). mdpi.com Further studies on new thiazole derivatives demonstrated significant VEGFR-2 inhibition, with 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl analogs showing 81.36% and 85.72% inhibition, respectively, compared to sorafenib's 86.93%. mdpi.com
Other heterocyclic systems incorporating the core thiazole structure have also yielded potent inhibitors. For instance, certain novel thiazole derivatives have displayed significant inhibitory activity against VEGFR-2 with IC₅₀ values as low as 0.044 µM, which is more potent than the reference compound sunitinib (B231) (IC₅₀ = 0.100 µM). nih.govresearchgate.net Similarly, piperazinylquinoxaline-based derivatives have been reported to inhibit VEGFR-2 with IC₅₀ values ranging from 0.19 to 0.60 µM, and nicotinamide-based analogs have shown IC₅₀ values around 60.83 nM. nih.govsemanticscholar.org These findings underscore the potential of the thiazole scaffold in designing effective VEGFR-2 inhibitors.
Table 1: In Vitro VEGFR-2 Inhibition by Thiazole Analogs and Related Compounds
| Compound Class | Specific Analog Example | IC₅₀ Value | Reference |
|---|---|---|---|
| 4-Arylthiazole | 4-(4-chlorophenyl)thiazole derivative | 51.09 nM | mdpi.com |
| Thiazole Derivative | Compound 5 (as referenced) | 0.044 µM | nih.govresearchgate.net |
| Nicotinamide-based Derivative | Compound 6 (as referenced) | 60.83 nM | semanticscholar.org |
| Piperazinylquinoxaline Derivative | Various Analogs | 0.19 - 0.60 µM | nih.gov |
| Reference Drug | Sorafenib | ~51.41 nM | mdpi.com |
Inhibition of Other Relevant Enzymes
β-glucuronidase: Analogs of 2-hydrazinylthiazole have demonstrated significant inhibitory activity against β-glucuronidase, an enzyme implicated in the pathophysiology of various diseases and the adverse effects of certain drugs. A study on novel (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazole derivatives revealed excellent inhibition, with IC₅₀ values ranging from 3.10 ± 0.10 to 40.10 ± 0.90 μM. nih.gov These compounds were found to be substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC₅₀ of 48.38 ± 1.05 μM. nih.gov Similarly, other studies on related heterocyclic compounds like 1,2,4-triazole (B32235) hydrazones have identified potent inhibitors of β-glucuronidase with IC₅₀ values as low as 2.50 ± 0.01 µM. researchgate.net
Table 2: In Vitro β-glucuronidase Inhibition by Hydrazinylthiazole Analogs
| Compound Class | IC₅₀ Value Range | Standard Inhibitor (IC₅₀) | Reference |
|---|---|---|---|
| (E)-4-Aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazoles | 3.10 - 40.10 µM | D-saccharic acid 1,4-lactone (48.38 µM) | nih.gov |
Cytochrome P450 EryK: Cytochrome P450 enzymes are a large family of heme-containing monooxygenases. EryK is a specific bacterial P450 involved in the biosynthesis of the antibiotic erythromycin (B1671065) A. nih.gov The inhibitory mechanism of azole-containing compounds against P450 enzymes is well-established. These inhibitors function by coordinating a nitrogen atom from their azole ring to the heme iron atom in the enzyme's active site. nih.gov This binding is strong and effectively blocks the enzyme's catalytic cycle by preventing the binding of oxygen and subsequent substrate oxidation. researchgate.netnih.govacs.org While specific inhibitory data for this compound against Cytochrome P450 EryK is not detailed in the available literature, the presence of the azole (thiazole) ring suggests a potential for such interaction based on the known mechanism of this class of compounds. nih.gov
C. albicans sterol 14-α demethylase: This enzyme, also known as CYP51, is a critical component in the fungal ergosterol biosynthesis pathway, making it a primary target for azole antifungal drugs. nih.gov The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane's integrity and function. nih.gov Research into 2-hydrazinyl-1,3-thiazole derivatives has identified potent anti-Candida agents. nih.gov
Specifically, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated superior antifungal potency compared to analogs lacking the C₂-hydrazone linkage. nih.gov Two compounds from this series exhibited promising activity against a pathogenic Candida albicans strain, with minimum inhibitory concentration (MIC) values of 7.81 μg/mL and 3.9 μg/mL. nih.gov These values are substantially lower than that of the reference drug fluconazole (B54011) (MIC of 15.62 μg/mL), indicating a significant potential for this class of compounds in developing new antifungal agents. nih.gov
M. tuberculosis enoyl reductase (InhA): InhA, an enoyl-acyl carrier protein reductase, is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. mdpi.comnih.gov It is a well-validated target for antitubercular drugs. While direct studies on this compound are limited, research on related heterocyclic structures has shown potent InhA inhibition.
A series of novel hybrid compounds containing 1,2,3- and 1,2,4-triazole moieties were tested for their in vitro activity against the InhA enzyme. mdpi.comnih.gov Several of these compounds completely inhibited the enzyme at a concentration of 10 nM. mdpi.comnih.gov The most promising agents demonstrated exceptionally low IC₅₀ values of 0.074 nM and 0.13 nM, indicating extremely high potency. mdpi.comnih.gov Furthermore, other studies have identified thiadiazole-based compounds as direct InhA inhibitors with IC₅₀ values in the low nanomolar range and sub-micromolar activity against Mtb growth. researchgate.net Separately, 2-(2-hydrazinyl)thiazole derivatives have been synthesized and shown to possess noticeable inhibitory activity against the Mtb H37Rv strain, with MIC values as low as 12.5 μM. nih.gov
In Vitro Anti-inflammatory Potential
The 2-hydrazinylthiazole scaffold has been investigated for its anti-inflammatory properties. In vitro studies have shown that several derivatives possess potent anti-inflammatory activity. nih.gov When evaluated using the protein denaturation method, which serves as an indicator of anti-inflammatory potential, these compounds were found to be effective. acs.org
In a specific study, certain 2-(2-hydrazinyl)thiazole derivatives revealed potent in vitro anti-inflammatory activity when compared against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov Another investigation into thiazole-based hydrazide derivatives found IC₅₀ values for inhibition of protein denaturation ranging from 46.29 to 100.60 μg/mL, with the potency varying based on the specific substitutions on the molecule. acs.org These results suggest that the 2-hydrazinylthiazole framework is a promising template for the development of novel anti-inflammatory agents. nih.govacs.org
In Vitro Biocompatibility Assessments (e.g., Hemolytic Activity)
An essential aspect of developing new therapeutic agents is ensuring their biocompatibility with host cells. Hemolytic activity assays, which measure the lysis of red blood cells, are a common in vitro method to assess cytotoxicity.
A novel series of fluorophenyl-based thiazole derivatives, which are structural analogs, underwent biocompatibility testing through an in vitro hemolytic assay. nih.govacs.org The results of this assessment were favorable, indicating that the synthesized compounds were biocompatible. nih.govacs.org They caused only minimal lysis of human erythrocytes when compared to the positive control, Triton X-100, which induces complete hemolysis. nih.govacs.org This low hemolytic profile suggests that the thiazole scaffold is a promising and relatively non-toxic core for further drug development. nih.govacs.org
Future Directions and Emerging Research Avenues for 4 Ethyl 2 Hydrazinylthiazole
Design of Next-Generation Thiazole-Hydrazine Hybrids
The core strategy for advancing 4-ethyl-2-hydrazinylthiazole research involves the rational design of new hybrid molecules. This approach focuses on strategically modifying the core structure to enhance its interaction with biological targets and improve its drug-like properties. Researchers are exploring the synthesis of novel derivatives by introducing a variety of substituents at different positions on the thiazole (B1198619) ring. researchgate.net
One promising direction is the creation of hybrids that incorporate other pharmacologically active moieties. For instance, combining the thiazole-hydrazine core with fragments known to interact with specific enzyme active sites can lead to compounds with significantly improved potency and selectivity. Studies have shown that modifying the hydrazinyl group by reacting it with various aldehydes can produce a diverse library of Schiff base derivatives with a range of biological activities, including anticancer and antimicrobial effects. ijpsr.comnih.gov The goal is to develop "next-generation" compounds with superior efficacy and reduced side effects compared to existing treatments.
Key design strategies for these next-generation hybrids include:
Substitution on the Thiazole Ring: Introducing different functional groups at the 4- and 5-positions of the thiazole ring to modulate lipophilicity and electronic properties.
Modification of the Hydrazine (B178648) Linker: Creating hydrazone derivatives by condensation with various aromatic and heterocyclic aldehydes to explore new binding interactions. dergipark.org.tr
Hybridization with Known Pharmacophores: Fusing the thiazole-hydrazine scaffold with other bioactive heterocyclic systems to create multifunctional molecules.
| Strategy | Rationale | Potential Outcome |
| Phenyl Ring Substitution | Modulate electronic and steric properties to enhance binding affinity. | Improved anticancer or antifungal potency. dergipark.org.trnih.gov |
| Hydrazone Bridge Modification | Introduce additional hydrogen bond donors/acceptors for stronger target interaction. | Increased selectivity for specific biological targets. nih.gov |
| Incorporation of Acetylene Moiety | Enhance structural rigidity and introduce unique electronic features for novel interactions. | Development of new classes of antitubercular agents. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While derivatives of hydrazinylthiazole have shown established activity as anticancer, antimicrobial, and anti-inflammatory agents, future research is aimed at identifying novel biological targets. researchgate.netmdpi.com This exploration could significantly broaden the therapeutic applications of the this compound scaffold.
Recent studies have identified that certain hydrazinyl thiazole derivatives can act as potent anticancer agents by inhibiting the eIF4E/eIF4G interaction, which is crucial for tumor cell proliferation. nih.govmedchemexpress.com This represents a shift towards more targeted cancer therapies. Other emerging targets for this class of compounds include key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are involved in tumor angiogenesis and growth. mdpi.comnih.gov There is also potential in targeting microbial enzymes, such as DNA gyrase in bacteria, opening new avenues for developing novel antibacterial agents. nih.gov
Emerging therapeutic areas for investigation include:
Neurodegenerative Diseases: Investigating the potential of these compounds to modulate targets involved in diseases like Alzheimer's or Parkinson's.
Metabolic Disorders: Exploring activity against enzymes implicated in diabetes, such as α-amylase. nih.govacs.org
Viral Infections: Screening derivative libraries against viral proteins, such as the main protease (Mpro) of SARS-CoV-2, has been suggested by docking studies. nih.govresearchgate.net
| Biological Target | Therapeutic Area | Research Finding |
| eIF4E/eIF4G Interaction | Cancer | Derivatives show antiproliferative activity by inhibiting this protein-protein interaction. nih.gov |
| VEGFR-2 / EGFR | Cancer | Dual inhibitors can block signaling pathways that regulate tumor angiogenesis and proliferation. nih.gov |
| DNA Gyrase | Bacterial Infections | Thiazole derivatives exhibit inhibitory activity against this essential bacterial enzyme. nih.gov |
| α-Amylase | Diabetes | Fluorinated hydrazinylthiazole derivatives have shown potent enzyme inhibition. nih.govacs.org |
Development of Sustainable and Scalable Synthesis Methods
As promising lead compounds emerge, the development of efficient, cost-effective, and environmentally friendly synthesis methods becomes critical. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant waste production. Future research is focused on green chemistry principles to create sustainable and scalable manufacturing processes for this compound and its derivatives.
Key areas of development include one-pot synthesis, microwave-assisted reactions, and the use of solvent-free conditions. For example, a rapid, one-pot synthesis of hydrazinyl thiazoles has been achieved using microwave irradiation without any solvent or catalyst, significantly reducing reaction times and environmental impact. researchgate.net Another approach involves the cyclization of thiosemicarbazones with α-haloketones in eco-friendly solvents like ethanol (B145695), allowing for the rapid and sustainable production of derivative libraries. nih.govnih.gov These methods are not only better for the environment but are also more amenable to large-scale industrial production.
| Synthesis Method | Advantages | Reference Example |
| Microwave-Assisted Synthesis | Rapid reaction times (seconds), solvent and catalyst-free, high efficiency. | One-pot synthesis of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide (B42300), and phenacyl bromides. researchgate.net |
| One-Pot, Three-Component Reaction | High atom economy, reduced purification steps, operational simplicity. | Synthesis of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) derivatives. nih.gov |
| Reflux in Ethanol | Use of a greener solvent, straightforward procedure. | Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.gov |
Advanced Computational Modeling for Structure-Activity Relationship Prediction and Lead Optimization
Advanced computational modeling is becoming an indispensable tool in the development of new drugs based on the this compound scaffold. Techniques like molecular docking, quantum chemical calculations, and molecular dynamics simulations provide deep insights into how these molecules interact with their biological targets at an atomic level. distantreader.org These methods allow researchers to predict the binding affinity and orientation of newly designed compounds, thereby guiding synthetic efforts toward the most promising candidates. nih.gov
By establishing a clear Structure-Activity Relationship (SAR), chemists can understand how specific structural modifications influence biological activity. For example, docking studies have helped correlate the binding energies of different hydrazinyl-thiazole derivatives with their observed antifungal or anticancer efficacy. nih.govresearchgate.net Computational tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process, which saves time and resources. nih.gov
| Computational Technique | Application | Finding |
| Molecular Docking | Predict binding modes and affinity of derivatives to target enzymes (e.g., VEGFR-2, α-amylase). | Identifies key interactions (e.g., hydrogen bonding) responsible for inhibitory activity. nih.govnih.gov |
| DFT Calculations | Study electronic properties (HOMO-LUMO energy gap) and molecular electrostatic potential (MEP). | Correlates electronic structure with biological activity and reactivity. distantreader.org |
| ADMET Prediction | In silico evaluation of drug-likeness, oral bioavailability, and potential toxicity. | Helps prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov |
Integration with Fragment-Based Drug Design and Combinatorial Chemistry Approaches
The integration of this compound chemistry with modern drug discovery platforms like Fragment-Based Drug Design (FBDD) and combinatorial chemistry is a powerful strategy for generating novel therapeutic leads. The thiazole ring itself is considered a valuable building block in FBDD campaigns, which involve screening small, low-complexity molecules (fragments) to identify those that bind to a biological target. nih.gov Once a thiazole-based fragment hit is identified, it can be elaborated or "grown" into a more potent, drug-like molecule.
Q & A
Q. What are the standard synthetic routes for preparing 4-Ethyl-2-hydrazinylthiazole, and how can reaction efficiency be improved?
Methodological Answer: A robust method involves refluxing thiazole precursors with hydrazine hydrate in water, as demonstrated for analogous hydrazinylthiazoles . For example, substituting ethanol with water as a solvent improves environmental compatibility while maintaining yields (~65–99% in related syntheses). Catalysts like LiCl (used in hydrazine-carboximidamide derivatization ) may enhance reaction rates. Purification via recrystallization (water-ethanol mixtures) is critical to isolate high-purity products. Monitor reaction progress using TLC or HPLC to optimize reflux duration and minimize side products.
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm hydrazine substitution patterns and thiazole ring integrity. For instance, hydrazinyl protons typically appear as broad singlets near δ 4–5 ppm .
- Melting Point Analysis : Compare experimental values (e.g., 121–180°C for structurally similar thiazoles ) with literature to assess purity.
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to ensure stoichiometric accuracy .
Q. What safety protocols should be followed when handling hydrazinylthiazoles in the lab?
Methodological Answer:
- Waste Management : Segregate synthetic byproducts and unused reagents for disposal by certified waste treatment services to prevent environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during reflux to avoid exposure to hydrazine derivatives.
- Solvent Selection : Prioritize water or ethanol over DMSO for reduced toxicity .
Advanced Research Questions
Q. How can substituent effects on the thiazole ring influence bioactivity or reaction outcomes?
Methodological Answer: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the thiazole ring can reduce nucleophilicity at the hydrazine moiety, affecting condensation reactions. For example, 4-nitrophenyl-substituted thiazoles exhibit higher melting points (>180°C) due to increased crystallinity . To study bioactivity, design derivatives with variable substituents (e.g., halogens, methoxy groups) and compare their antibacterial or kinase inhibition profiles using in vitro assays .
Q. How should researchers address contradictory data between computational models and experimental results for hydrazinylthiazole derivatives?
Methodological Answer:
- Statistical Validation : Apply false discovery rate (FDR) control methods (e.g., Benjamini-Hochberg procedure ) to adjust for multiple hypothesis testing in high-throughput bioactivity screens.
- Density Functional Theory (DFT) : Reconcile discrepancies by recalculating molecular orbitals or solvation effects using advanced software (e.g., Gaussian). Cross-validate with experimental NMR chemical shifts or XRD data .
Q. What strategies optimize yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Stepwise Monitoring : Use inline IR spectroscopy to track intermediate formation (e.g., hydrazone formation during benzaldehyde condensation ).
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) or Brønsted acids (e.g., glacial acetic acid ) to accelerate rate-limiting steps.
- Solvent-Free Conditions : Explore microwave-assisted synthesis to reduce side reactions and improve energy efficiency .
Q. How can researchers validate the environmental stability of hydrazinylthiazoles under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate compounds in buffers (pH 2–12) at 40–60°C for 4–8 weeks. Monitor degradation via LC-MS and identify breakdown products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .
Data Presentation and Ethical Compliance
Q. What guidelines should be followed when reporting synthetic and analytical data for peer-reviewed journals?
Methodological Answer: Adhere to PRISMA standards for systematic reviews :
Q. How can advanced spectral techniques (e.g., 2D-NMR, X-ray crystallography) resolve structural ambiguities in hydrazinylthiazole derivatives?
Methodological Answer:
- COSY and HSQC NMR : Assign proton-carbon correlations to confirm regiochemistry in crowded spectra (e.g., distinguishing thiazole C-4 vs. C-5 positions) .
- Single-Crystal XRD : Resolve tautomeric forms (e.g., hydrazine vs. hydrazone configurations) by analyzing bond lengths and angles .
Contradiction Analysis and Troubleshooting
Q. How to troubleshoot low yields in hydrazinylthiazole condensations with aromatic aldehydes?
Methodological Answer:
- Steric Hindrance : Bulky substituents on aldehydes (e.g., 2,4-dichlorophenyl) may slow imine formation. Increase reaction time (e.g., 12–18 hours ) or use Dean-Stark traps to remove water.
- Acid Catalysis : Optimize glacial acetic acid concentration (e.g., 5 drops per 0.001 mol substrate ) to balance protonation and nucleophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
